molecular formula C14H10BrFN2O B14233812 N-(4-Bromo-2-fluorophenyl)-5-methyl-1,3-benzoxazol-2-amine CAS No. 791594-54-2

N-(4-Bromo-2-fluorophenyl)-5-methyl-1,3-benzoxazol-2-amine

Cat. No.: B14233812
CAS No.: 791594-54-2
M. Wt: 321.14 g/mol
InChI Key: HNMUSVONVMYLQW-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-fluorophenyl)-5-methyl-1,3-benzoxazol-2-amine is a complex organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-fluorophenyl)-5-methyl-1,3-benzoxazol-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-2-fluoroaniline with 5-methyl-2-aminobenzoxazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent like dimethylformamide (DMF) and a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-fluorophenyl)-5-methyl-1,3-benzoxazol-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

N-(4-Bromo-2-fluorophenyl)-5-methyl-1,3-benzoxazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-fluorophenyl)-5-methyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobiphenyl: Similar in structure but lacks the benzoxazole moiety.

    N-(4-Fluorophenyl)-2-bromo-benzamide: Shares the bromine and fluorine substitution but differs in the core structure.

Uniqueness

N-(4-Bromo-2-fluorophenyl)-5-methyl-1,3-benzoxazol-2-amine is unique due to the combination of the benzoxazole ring with bromine and fluorine substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

791594-54-2

Molecular Formula

C14H10BrFN2O

Molecular Weight

321.14 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-5-methyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C14H10BrFN2O/c1-8-2-5-13-12(6-8)18-14(19-13)17-11-4-3-9(15)7-10(11)16/h2-7H,1H3,(H,17,18)

InChI Key

HNMUSVONVMYLQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

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